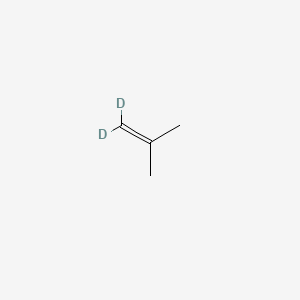

2-Methylpropene-1,1-D2

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Methylpropene-1,1-D2, also known as deuterated isobutylene, is a deuterium-labeled compound with the molecular formula C4H6D2. It is a four-carbon branched alkene and one of the isomers of butylene. This compound is of significant interest in various scientific research fields due to its unique isotopic labeling, which allows for detailed mechanistic studies and tracing in chemical reactions .

準備方法

Synthetic Routes and Reaction Conditions: 2-Methylpropene-1,1-D2 can be synthesized through multiple-step reactions starting from 2-methylbutyrolactone. The process involves a series of reactions that produce 4-iodo-2-methyl-1-butene-1,1-D2, which is then converted to this compound.

Industrial Production Methods: In industrial settings, this compound is often produced by the catalytic dehydrogenation of isobutane. This method involves the use of catalysts such as platinum or chromium oxide to facilitate the removal of hydrogen atoms from isobutane, resulting in the formation of this compound .

化学反応の分析

Types of Reactions: 2-Methylpropene-1,1-D2 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form epoxides using oxidizing agents like tert-butyl hydroperoxide.

Addition Reactions: It reacts with hydrogen halides (e.g., hydrogen bromide) to form alkyl halides.

Polymerization: It can polymerize in the presence of small amounts of 2-methyl-1,3-butadiene to form butyl rubber.

Common Reagents and Conditions:

Oxidation: tert-Butyl hydroperoxide as an oxidant.

Addition Reactions: Hydrogen halides under electrophilic addition conditions.

Polymerization: Radical initiators or ionic catalysts.

Major Products:

Epoxides: Formed during oxidation reactions.

Alkyl Halides: Produced in addition reactions with hydrogen halides.

Butyl Rubber: Resulting from polymerization reactions.

科学的研究の応用

2-Methylpropene-1,1-D2 is widely used in scientific research for:

Mechanistic Studies: Its deuterium labeling allows for detailed investigation of reaction mechanisms and pathways.

Pharmaceutical Synthesis: It is used in the synthesis of deuterium-labeled pharmaceuticals for tracing and studying drug metabolism.

Material Science: It is employed in the production of specialized polymers and materials with unique properties.

作用機序

The mechanism of action of 2-Methylpropene-1,1-D2 involves its reactivity as an alkene. The compound’s double bond is the center of its reactivity, allowing it to participate in various addition and polymerization reactions. The deuterium atoms in the compound provide a unique labeling that helps in tracing the reaction pathways and understanding the molecular interactions involved .

類似化合物との比較

2-Methylpropene (Isobutylene): A non-deuterated version of 2-Methylpropene-1,1-D2, commonly used in the production of butyl rubber and fuel additives.

1-Butene: Another isomer of butylene, used in the production of polyethylene and other polymers.

Uniqueness: this compound is unique due to its deuterium labeling, which makes it particularly valuable for scientific research applications. The presence of deuterium atoms allows for precise tracking and analysis of chemical reactions, providing insights that are not possible with non-labeled compounds.

生物活性

2-Methylpropene-1,1-D2, also known as deuterated isobutylene, is a deuterium-labeled alkene with the molecular formula C4H6D2. Its unique isotopic labeling allows for advanced studies in reaction mechanisms and biological interactions. This article explores the biological activity of this compound, focusing on its reactivity, potential applications in medicinal chemistry, and relevant case studies.

The structure of this compound features a double bond that is central to its reactivity. The presence of deuterium atoms enhances the compound's utility in tracing chemical pathways. The compound participates in various addition and polymerization reactions due to its alkene nature, making it significant in both synthetic and biological contexts .

Table 1: Comparison of this compound with Related Compounds

| Compound | Molecular Formula | Key Characteristics |

|---|---|---|

| This compound | C4H6D2 | Deuterium-labeled; useful for mechanistic studies |

| 2-Methylpropene (Isobutylene) | C4H8 | Non-deuterated; used in rubber production |

| 1-Butene | C4H8 | Isomer; utilized in polyethylene production |

Cytotoxicity Studies

In a study examining the cytotoxicity of a library of compounds, it was noted that similar alkenes could exhibit strong cytotoxic effects on specific cell lines. For instance, compounds structurally related to this compound were tested for their ability to inhibit matrix metalloproteinases (MMPs), which are crucial in inflammatory processes . These findings suggest potential applications for this compound in therapeutic contexts targeting inflammation and tissue remodeling.

Case Study 1: Inhibition of MMPs

A recent investigation focused on the inhibitory effects of various compounds on MMP13 expression induced by IL-1β in OUMS27 cells. Among the compounds tested, several demonstrated significant suppression of MMP13 mRNA levels. While this compound was not directly tested, its structural analogs showed promising results in reducing inflammation-related enzyme activity .

Case Study 2: Polymerization Reactions

Research involving the polymerization of deuterated alkenes has shown that these compounds can lead to unique polymer structures with distinct physical properties. Such studies highlight the importance of isotopic labeling in understanding polymer formation mechanisms and potential applications in drug delivery systems.

特性

IUPAC Name |

1,1-dideuterio-2-methylprop-1-ene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8/c1-4(2)3/h1H2,2-3H3/i1D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQTUBCCKSQIDNK-DICFDUPASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=C(C)C)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

58.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the significance of synthesizing 2-Methylpropene-1,1-D2 using the Wittig reaction?

A1: The Wittig reaction allows for the specific placement of deuterium atoms in the 2-Methylpropene molecule. [] This precise labeling is crucial for various research applications, such as:

Q2: What are the advantages of the modified Wittig reaction using methylsulfinyl carbanion in dimethyl sulfoxide for synthesizing this compound?

A2: The modified Wittig reaction described in the paper offers several benefits for the synthesis of this compound: []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。